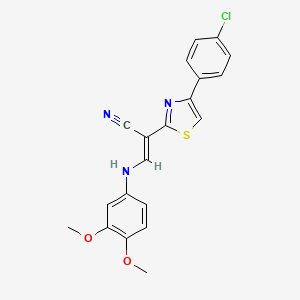

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

Description

The compound (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile belongs to the acrylonitrile class of heterocyclic molecules, characterized by a thiazole core substituted with a 4-chlorophenyl group at position 4 and an acrylonitrile moiety at position 2. The (E)-configuration of the acrylonitrile double bond ensures planarity, while the 3,4-dimethoxyphenylamino group introduces electron-donating methoxy substituents, which influence electronic properties and intermolecular interactions.

Properties

IUPAC Name |

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2S/c1-25-18-8-7-16(9-19(18)26-2)23-11-14(10-22)20-24-17(12-27-20)13-3-5-15(21)6-4-13/h3-9,11-12,23H,1-2H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFBDHMLASXESV-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antitumor , antimicrobial , and anticonvulsant effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a thiazole ring, a chlorophenyl group, and a dimethoxyphenyl moiety, which contribute to its biological activities.

Antitumor Activity

Studies have demonstrated that thiazole derivatives possess significant antitumor properties . In particular, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance:

- IC50 Values : Compounds structurally related to (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin in various cancer cell lines, indicating potent cytotoxic activity .

- Mechanism of Action : The mechanism often involves interaction with cellular proteins that regulate apoptosis, such as Bcl-2. Molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has also been extensively studied:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits significant antimicrobial activity against various pathogens. For example, related thiazole derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

- Biofilm Inhibition : These compounds have demonstrated the ability to inhibit biofilm formation significantly more than standard antibiotics like ciprofloxacin, suggesting their potential as effective antimicrobial agents .

Anticonvulsant Activity

Thiazole derivatives have been recognized for their anticonvulsant properties:

- Effective Doses : Studies indicate that certain thiazole compounds exhibit anticonvulsant effects with median effective doses significantly lower than those of established treatments like ethosuximide .

- Structure-Activity Relationship (SAR) : The presence of para-halogen-substituted phenyl groups on the thiazole ring is essential for enhancing anticonvulsant activity, highlighting the importance of specific structural features .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

Scientific Research Applications

Anticancer Properties

Research has indicated that thiazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:

- Mechanism of Action : The compound interferes with cell cycle progression and promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Case Study : In vitro studies demonstrated that (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile exhibited cytotoxic effects against human breast cancer cells (MCF-7), leading to a reduction in cell viability by approximately 70% at a concentration of 20 µM over 48 hours .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens:

- Synergistic Effects : Studies have shown that it exhibits synergistic activity when combined with conventional antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains of bacteria .

- In Vitro Evaluation : A study reported that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects:

- In Vivo Studies : Animal models have demonstrated that administration of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile significantly reduced paw edema in carrageenan-induced inflammation models .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of this compound:

- Experimental Results : In tests involving pentylenetetrazole-induced seizures, the compound exhibited protective effects comparable to standard anticonvulsants like phenobarbital, suggesting its potential utility in seizure management .

Data Table

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Structural analogues of this compound differ primarily in the substituents on the thiazole ring, acrylonitrile group, and the aryl amino moiety. Key variations include:

Table 1: Substituent Comparison of Selected Acrylonitrile Derivatives

Key Observations:

- Electron-Donating vs.

- Planarity and Conjugation : The E-configuration ensures conjugation across the acrylonitrile-thiazole system, critical for applications in cycloaddition reactions. In contrast, Z-configured analogues (e.g., ) exhibit steric hindrance, reducing planarity and reactivity.

- Bioactivity : Compounds with chloro or benzo-thiazole substituents (e.g., ) demonstrate antioxidant activity, suggesting that the target compound’s dimethoxy groups may modulate similar properties through radical scavenging.

Structural and Crystallographic Insights

- Hydrogen Bonding and Packing : The 3,4-dimethoxyphenyl group in the target compound may engage in C–H···O/N hydrogen bonding, as seen in structurally related molecules (e.g., ). Such interactions influence crystal packing and stability.

- Comparison with Sulfonyl Analogues: Compounds like (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)acrylonitrile exhibit resonance-assisted hydrogen bonding (RAHB), which is absent in the target compound due to the lack of sulfonyl groups. However, the methoxy substituents in the target compound could facilitate weaker intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.